1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene
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Overview
Description
1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring. One common method is the halogenation of benzene derivatives using reagents such as chlorine and fluorine sources under controlled conditions. For example, the reaction of 1-chloro-2,6-difluorobenzene with a fluoromethylating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where benzene derivatives are treated with chlorine and fluorine gases in the presence of catalysts. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of halogenated compounds on biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with other atoms, influencing the compound’s reactivity and stability. These interactions can affect various molecular pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2,6-difluorobenzene
- 2,6-Difluoro-3-(fluoromethyl)benzene
- 1-Chloro-3-(fluoromethyl)benzene
Uniqueness
1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
Molecular Formula |
C7H4ClF3 |
---|---|
Molecular Weight |
180.55 g/mol |
IUPAC Name |
2-chloro-1,3-difluoro-4-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4ClF3/c8-6-5(10)2-1-4(3-9)7(6)11/h1-2H,3H2 |
InChI Key |
STLHMRKUXUNGHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CF)F)Cl)F |
Origin of Product |
United States |
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